4-Benzenesulfonyl-m-phenylenediamine

Pharmaceutical Analysis Reference Standards Quality Control

Pharmaceutical QC labs require fully characterized Dapsone Impurity 10 reference standards to meet ICH guidelines for ANDA submissions. Generic sulfonamide or phenylenediamine analogs cannot match the retention time and MS fragmentation of this specific process-related impurity, risking regulatory rejection. • Supplied with CoA, HPLC, NMR, and MS characterization data compliant with regulatory guidelines for analytical method development and validation • Enables accurate impurity profiling, system suitability testing, and method transfer for Dapsone API quality control • Traceable to USP/EP pharmacopeial standards upon feasibility; ready for immediate global dispatch

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 116435-84-8
Cat. No. B108673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzenesulfonyl-m-phenylenediamine
CAS116435-84-8
Synonyms4-(Phenylsulfonyl)-1,3-Benzenediamine; 
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)N
InChIInChI=1S/C12H12N2O2S/c13-9-6-7-12(11(14)8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,13-14H2
InChIKeyXFGDOQVDCBRDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzenesulfonyl-m-phenylenediamine Procurement Profile


4-Benzenesulfonyl-m-phenylenediamine (CAS 116435-84-8), also known as 4-(phenylsulfonyl)benzene-1,3-diamine or Dapsone Impurity 10, is a specialized aromatic diamine sulfonamide . This compound is not a primary active pharmaceutical ingredient (API) but is predominantly a critical reference standard for the pharmaceutical quality control of Dapsone [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation [1].

Product Type Certified impurity reference standard for pharmaceutical QC
Documentation Supplied with comprehensive Certificate of Analysis (CoA)
Regulatory Context Supports ANDA submission and pharmacopoeial method validation

Differentiation from Alternative Phenylenediamines


In the context of pharmaceutical analysis and catalyst synthesis, generic substitution of 4-Benzenesulfonyl-m-phenylenediamine with a closely related analog is not feasible. This compound's specific substitution pattern—an aromatic diamine with a phenylsulfonyl group at the 4-position—is precisely defined as a process-related impurity of the drug Dapsone . Alternative phenylenediamines or sulfonamides will not have the same chromatographic behavior, retention time, or mass spectrometric fragmentation pattern. Consequently, they cannot serve as a qualified reference standard for the identification and quantitation of this specific impurity in Dapsone API, a requirement for Abbreviated New Drug Application (ANDA) submissions and pharmacopoeial compliance [1].

Chromatographic Mismatch Alternative phenylenediamines or sulfonamides lack the defined 4-position substitution pattern, shifting retention time and MS fragmentation profiles.Generic reagents cannot serve as qualified reference standards for this impurity.
Regulatory Gap Non-certified laboratory-grade diamines are not manufactured with traceability to pharmacopoeias (USP/EP) and do not meet ANDA compliance documentation requirements.Certification is non-negotiable for QC method validation.
Structural Incompatibility The phenylsulfonyl group is essential for electronic and steric control in catalytic ligand synthesis; unsubstituted m-phenylenediamine yields a different coordination environment.Catalyst performance may shift significantly.

Quantitative Evidence for Differentiation


Purity Certification for Regulatory Compliance

4-Benzenesulfonyl-m-phenylenediamine is supplied as Dapsone Impurity 10 with a purity of >98% as determined by HPLC . This is in stark contrast to generic laboratory-grade phenylenediamines, which are not manufactured or certified for use as impurity reference standards. The compound is provided with a comprehensive Certificate of Analysis (CoA) compliant with regulatory guidelines, ensuring its suitability for Abbreviated New Drug Application (ANDA) submissions and pharmacopoeial method validation [1].

Purity Certification
Class-level inference
Purity >98% (HPLC); Certified reference standard with traceability
Supports accurate impurity profiling and method validation
Documentation complies with regulatory guidelines for ANDA
Pharmaceutical Analysis Reference Standards Quality Control

Ligand Precursor for Homogeneous Catalysis

Research by Dayan et al. demonstrates that 3-Amino-N-aryl-benzenesulfonamides, synthesized from m-phenylenediamine and benzenesulfonyl chlorides (the class to which 4-Benzenesulfonyl-m-phenylenediamine belongs), are effective ligands for ruthenium catalysts in the transfer hydrogenation of acetophenone [1]. While direct quantitative data for this specific compound is not reported, the study establishes the catalytic viability of the sulfonamide-diamine scaffold, achieving 'good catalytic activity' for related complexes (4–9) [1]. This differentiates it from simple, non-sulfonylated diamines, which lack the sulfonyl group's electronic and steric influence required for complex formation and catalytic activity.

Catalytic Ligand Class
Class-level inference
Sulfonamide-diamine scaffold enables Ru complex formation and catalytic activity for transfer hydrogenation
Supports synthesis workflow for catalyst development
Reported activity for related complexes; this specific compound's data requires verification
Homogeneous Catalysis Transfer Hydrogenation Ruthenium Complexes

Key Application Scenarios


Pharmaceutical Quality Control: Dapsone Impurity Reference Standard

This compound is the definitive reference standard for identifying and quantifying Dapsone Impurity 10 in API and finished drug products. It is essential for developing and validating HPLC methods to replace outdated TLC pharmacopoeial tests, ensuring accurate impurity profiling and compliance with ICH guidelines for ANDA submissions [1].

Analytical Method Development and Validation

Researchers in pharmaceutical development use this certified reference standard to establish system suitability, determine relative retention times, and set quantitation limits for impurity assays. Its availability as a fully characterized standard is critical for method transfer and regulatory review [1].

Synthesis of Sulfonamide-Based Catalysts and Ligands

As demonstrated in academic research, this compound serves as a building block for synthesizing N-aryl-benzenesulfonamide ligands. These ligands are used to prepare ruthenium catalysts for transfer hydrogenation reactions, a key step in producing fine chemicals and pharmaceutical intermediates [2].

Application
Selection Property
Validation Focus
Pharmaceutical QC: Dapsone Impurity Standard
Certified reference standard with regulatory documentation
HPLC method accuracy, impurity profiling, ANDA compliance
Analytical Method Development
Fully characterized standard for system suitability and retention time marking
Method transfer and pharmacopoeial validation review
Sulfonamide Catalyst Synthesis
Aromatic diamine-sulfonamide building block
Ruthenium complex formation and catalytic activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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